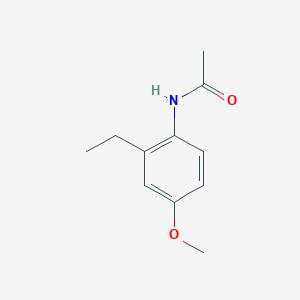

3-Methoxy-6-acetylamino-1-ethylbenzene

Description

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

N-(2-ethyl-4-methoxyphenyl)acetamide |

InChI |

InChI=1S/C11H15NO2/c1-4-9-7-10(14-3)5-6-11(9)12-8(2)13/h5-7H,4H2,1-3H3,(H,12,13) |

InChI Key |

MJCVGNHGAUGFDJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)OC)NC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their properties based on available evidence:

Functional Group Influence

Methoxy vs. Methyl/Hydroxyl Groups

- Methoxy (this compound): Electron-donating effect increases reactivity in electrophilic substitution compared to pure alkylbenzenes (e.g., 1-ethyl-2-methylbenzene). Likely higher solubility in polar solvents than alkyl analogs .

- Hydroxyl (4-Ethyl-1,3-benzenediol) : Enhances hydrogen bonding and acidity (pKa ~10), making it more water-soluble but less stable under oxidative conditions compared to methoxy derivatives .

Acetylamino vs. Simple Amino/Alkyl Groups

- Acetylamino: Reduces basicity compared to free amino groups while retaining hydrogen-bonding capacity. This may improve metabolic stability in biological systems relative to unacetylated amines.

Environmental and Analytical Considerations

- Detection Methods: Ethyl-substituted benzenes like 1-ethyl-2-methylbenzene are monitored via EPA codes 77220 (total) and 78780 (sediment), suggesting gas chromatography or mass spectrometry as likely analytical methods . For this compound, derivatization may be required due to polar functional groups.

- Persistence: Long-chain alkylbenzenes (e.g., (1-ethyloctyl)benzene) exhibit higher environmental persistence than short-chain or polar derivatives . The acetylamino group in the target compound may facilitate microbial degradation compared to pure alkyl analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Methoxy-6-acetylamino-1-ethylbenzene?

- Methodology : The synthesis typically involves multi-step functionalization of a benzene core. A plausible route includes:

- Step 1 : Introduction of the methoxy group via nucleophilic substitution or Friedel-Crafts alkylation.

- Step 2 : Acetylation of the amino group using acetic anhydride under basic conditions (e.g., pyridine) to avoid hydrolysis.

- Step 3 : Ethylation via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective attachment of the ethyl group.

- Validation : Monitor intermediates by TLC and confirm purity via GC (>95% as per similar protocols ).

Q. What analytical techniques are critical for structural validation and purity assessment?

- Techniques :

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and acetyl group integration .

- HPLC : Quantify purity (>98% for research-grade material) using C18 columns with methanol/water gradients .

- Elemental Analysis : Verify C, H, N, and O percentages against theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural validation?

- Approach :

- Cross-Referencing : Compare NMR shifts with analogous compounds (e.g., 1-Ethoxy-3-methylbenzene for methoxy-ethyl interactions ).

- Isotopic Labeling : Use -labeled acetylamino groups to distinguish overlapping signals in crowded spectra .

- Computational Modeling : Validate resonance assignments via DFT-based chemical shift predictions (e.g., Gaussian 16) .

Q. What strategies optimize reaction yields in multi-step syntheses involving sensitive functional groups?

- Optimization :

- Protecting Groups : Temporarily block the acetylamino group with tert-butoxycarbonyl (Boc) during harsh reactions (e.g., alkylation) .

- Low-Temperature Coupling : Perform Suzuki-Miyaura reactions at 0–5°C to prevent acetyl group decomposition .

- Catalyst Screening : Test Pd(OAc)/XPhos systems for improved regioselectivity in ethylation steps .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Findings :

- Stability Range : The compound is stable in pH 5–9, as extrapolated from structurally similar methoxy-acetylaminobenzene derivatives .

- Degradation Pathways : Acidic conditions (<pH 4) hydrolyze the acetylamino group, while alkaline conditions (>pH 10) deprotonate the methoxy group, leading to side reactions .

- Handling Protocol : Store in neutral buffers (e.g., phosphate-buffered saline) under inert atmosphere to minimize hydrolysis .

Key Research Recommendations

- Mechanistic Studies : Investigate the compound’s reactivity in radical-mediated transformations (e.g., photoredox catalysis) for novel bond-forming applications .

- Biological Screening : Prioritize enzyme inhibition assays (e.g., kinase panels) to identify potential therapeutic targets, leveraging structural similarities to benzothiazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.